1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The process often involves:
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Formation of the Imidazole Ring:
- Starting with a suitable nitrile and an amine, the imidazole ring can be synthesized through cyclization reactions .
- Reaction conditions may include the use of catalysts such as nickel or copper, and solvents like ethanol or dimethylformamide (DMF).
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Formation of the Pyrazole Ring:
- The pyrazole ring can be constructed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
- Typical conditions involve acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, typically reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with halogenated reagents.
Major Products:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are typically alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other imidazole and pyrazole derivatives, 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is unique due to its dual-ring structure, which provides enhanced binding affinity and specificity. Similar compounds include:
1-Methylimidazole: Lacks the pyrazole ring, limiting its reactivity.
3-Aminopyrazole: Lacks the imidazole ring, affecting its binding properties.
This compound’s unique combination of imidazole and pyrazole rings makes it a versatile and valuable molecule in various fields of research.
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWXWRDGRHEVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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